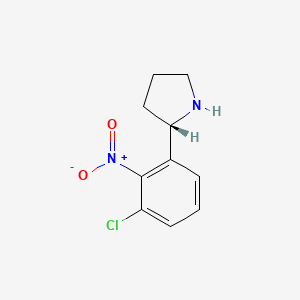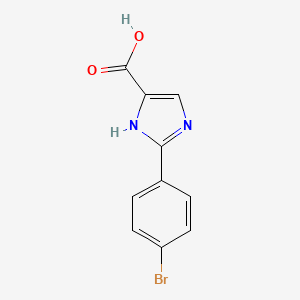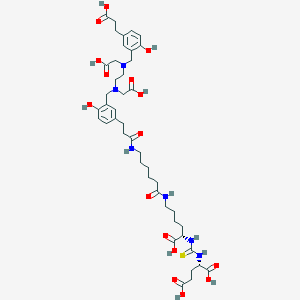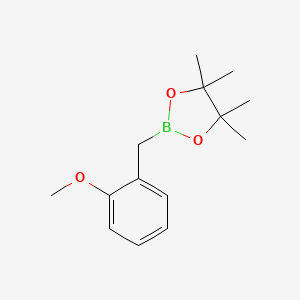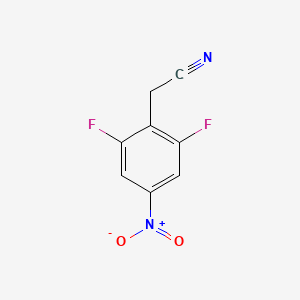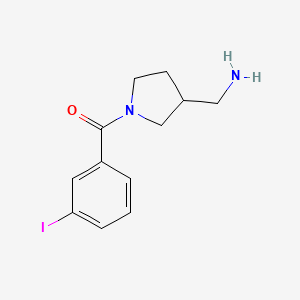
(3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone is a compound that features a pyrrolidine ring, an aminomethyl group, and an iodophenyl group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone typically involves the reaction of a pyrrolidine derivative with an iodophenyl compound. One common method is the nucleophilic substitution reaction where the aminomethyl group is introduced to the pyrrolidine ring, followed by the attachment of the iodophenyl group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups such as phenyl or alkyl groups.
Substitution: The iodophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.
Scientific Research Applications
(3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(3,5-dimethylphenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(3-iodophenyl)methanone is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom can engage in halogen bonding, which can enhance the compound’s affinity for certain biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H15IN2O |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(3-iodophenyl)methanone |
InChI |
InChI=1S/C12H15IN2O/c13-11-3-1-2-10(6-11)12(16)15-5-4-9(7-14)8-15/h1-3,6,9H,4-5,7-8,14H2 |
InChI Key |
DPZOXWPNYUEOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


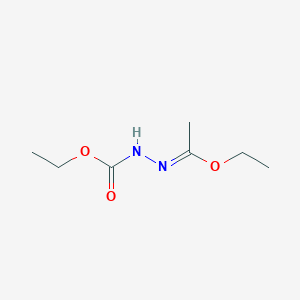
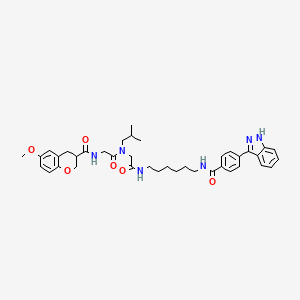
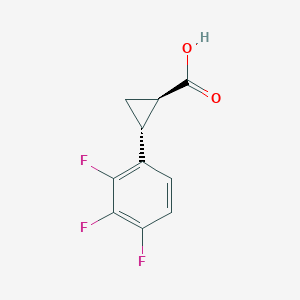
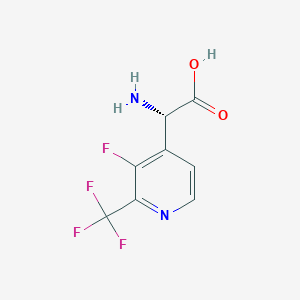
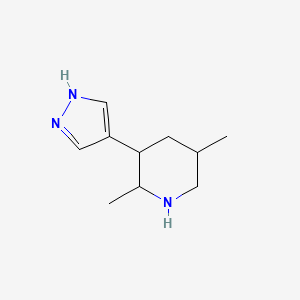
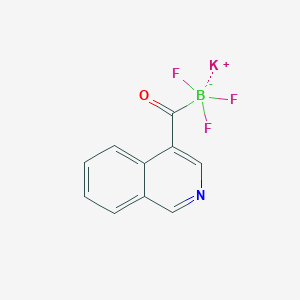
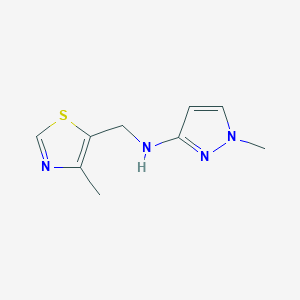
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
